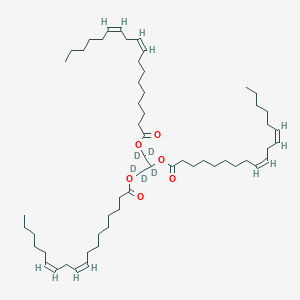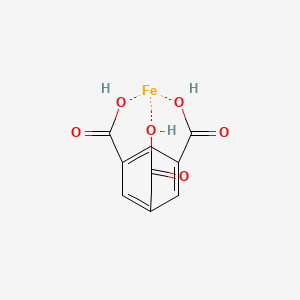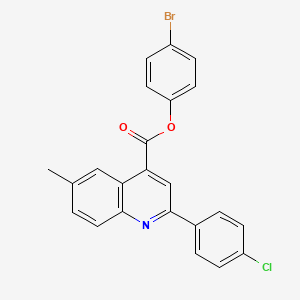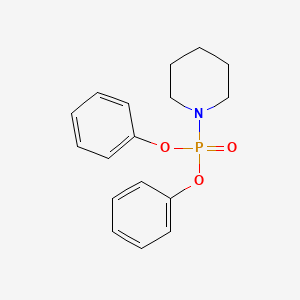![molecular formula C26H25N3O3S2 B12054023 2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 476485-66-2](/img/structure/B12054023.png)
2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with the following chemical formula:
C26H25N3O3S2
. - It features a benzothieno[2,3-d]pyrimidine core, which contributes to its unique properties.
- The compound contains a methoxyphenyl group, a methylphenyl group, and an acetamide moiety.
- Its systematic name is quite a mouthful, but it’s essential for precise identification in scientific literature.
Preparation Methods
- Synthetic Routes :
- While specific synthetic routes may vary, one common approach involves the condensation of appropriate starting materials.
- For example, the compound can be synthesized by reacting a thiol (containing the benzothieno[2,3-d]pyrimidine core) with an appropriate ketone (such as 4-methoxyacetophenone).
- The reaction typically proceeds under mild conditions, and the final product is obtained after purification steps.
- Industrial Production :
- Unfortunately, detailed industrial production methods for this specific compound are not widely available due to its rarity and specialized nature.
Chemical Reactions Analysis
- Reactivity :
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols).
- Major Products :
- Oxidation reactions may lead to the formation of sulfoxides or sulfones.
- Reduction reactions could yield the corresponding sulfides.
- Substitution reactions may modify the phenyl or thienopyrimidine rings.
Scientific Research Applications
- Chemistry :
- Researchers study this compound’s reactivity, stability, and potential applications in organic synthesis.
- Biology and Medicine :
- Investigations focus on its biological activity, potential as a drug candidate, and interactions with cellular targets.
- It might exhibit anti-inflammatory or other pharmacological effects.
- Industry :
- Limited information exists regarding industrial applications, but its unique structure could inspire new materials or catalysts.
Mechanism of Action
- Targets and Pathways :
- The compound likely interacts with specific proteins or enzymes.
- Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
- Uniqueness :
- Its benzothieno[2,3-d]pyrimidine scaffold sets it apart from other compounds.
- Few molecules combine this core structure with the specific substituents found in our compound.
- Similar Compounds :
- Other related compounds include:
- 2-[(7-methyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide .
- 2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one .
- Other related compounds include:
Properties
CAS No. |
476485-66-2 |
|---|---|
Molecular Formula |
C26H25N3O3S2 |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C26H25N3O3S2/c1-16-7-3-5-9-20(16)27-22(30)15-33-26-28-24-23(19-8-4-6-10-21(19)34-24)25(31)29(26)17-11-13-18(32-2)14-12-17/h3,5,7,9,11-14H,4,6,8,10,15H2,1-2H3,(H,27,30) |
InChI Key |
LPZNDXQZYGYHKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B12053949.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12053963.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12053969.png)


![N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12053989.png)
![(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B12054006.png)
![3-amino-6-(4-butoxyphenyl)-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12054009.png)





